

A Technical Guide to the Crystallographic Analysis of 3,5-Dihydroxybenzohydrazide Derivatives

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Compound of Interest

Compound Name: **3,5-Dihydroxybenzohydrazide**

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Abstract

This technical guide provides a comprehensive overview of the crystallographic characteristics of selected **3,5-Dihydroxybenzohydrazide** derivatives. While the crystal structure of the parent compound, **3,5-Dihydroxybenzohydrazide**, is not publicly available, this document compiles and analyzes the crystallographic data for several of its Schiff base derivatives. This guide is intended for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and drug development, offering a comparative analysis of crystal structures and detailed experimental methodologies. The content covers crystallographic data, experimental protocols for synthesis and single-crystal X-ray diffraction, and a generalized workflow for crystal structure determination.

Introduction

3,5-Dihydroxybenzohydrazide is a molecule of interest in medicinal chemistry due to its potential as a scaffold for the synthesis of various bioactive compounds. The hydrazide moiety can be readily condensed with aldehydes and ketones to form Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The three-dimensional arrangement of atoms and molecules in a crystal

lattice is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical in drug development.

This guide addresses the absence of publicly available crystallographic data for **3,5-Dihydroxybenzohydrazide** by presenting a detailed analysis of three of its derivatives:

- 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide
- 3,5-Dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide monohydrate
- (E)-N'-(5-Chloro-2-hydroxybenzylidene)-**3,5-dihydroxybenzohydrazide** monohydrate

By comparing the crystal structures of these derivatives, researchers can gain insights into how different substituents on the benzylidene ring influence the crystal packing, hydrogen bonding networks, and overall molecular conformation.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the three derivatives of **3,5-Dihydroxybenzohydrazide**. This allows for a direct comparison of their unit cell parameters and refinement statistics.

Parameter	3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide[1]	3,5-Dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide monohydrate[2]	(E)-N'-(5-Chloro-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide monohydrate[3]
Chemical Formula	C ₁₄ H ₁₁ N ₃ O ₅	C ₁₄ H ₁₂ N ₂ O ₄ ·H ₂ O	C ₁₄ H ₁₁ ClN ₂ O ₄ ·H ₂ O
Formula Weight (g/mol)	Not Available	290.27	324.71
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P2 ₁ /c
a (Å)	9.632(12)	7.773(2)	14.106(3)
b (Å)	12.256(15)	13.411(3)	8.0090(16)
c (Å)	11.425(14)	13.084(3)	13.127(3)
α (°)			
)	90	90	90
β (°)	105.306(11)	100.52(3)	108.26(3)
γ (°)			
)	90	90	90
Volume (Å ³)	1301(3)	1341.0(5)	1408.3(6)
Z	4	4	4
Calculated Density (g/cm ³)	1.538	Not Available	Not Available
Radiation Type	Not Available	Mo Kα	Mo Kα
Temperature (K)	Not Available	293(2)	298
Final R indices (I > 2σ(I))	R = 0.0444	R = 0.045	R = 0.053

wR (all data)

wR = 0.1186

wR = 0.125

wR = 0.142

Experimental Protocols

The synthesis and crystallographic analysis of **3,5-Dihydroxybenzohydrazide** derivatives generally follow a common set of procedures. The methodologies detailed below are compiled from the experimental sections for the analyzed compounds.[2][3]

Synthesis of 3,5-Dihydroxybenzohydrazide Derivatives (Schiff Base Formation)

The synthesis of the Schiff base derivatives is typically achieved through the condensation reaction of 3,5-dihydroxybenzoic acid hydrazide with a substituted aldehyde.[3]

- **Dissolution:** An equimolar amount of 3,5-dihydroxybenzoic acid hydrazide and the desired substituted aldehyde (e.g., 5-chlorosalicylaldehyde) are dissolved in a suitable solvent, commonly ethanol or methanol.[3]
- **Reaction:** The mixture is stirred at room temperature.[3] For some derivatives, refluxing the mixture for a period of 30 minutes to a few hours may be necessary to ensure the reaction goes to completion.
- **Crystallization:** The product is typically obtained by slow evaporation of the solvent at room temperature over several days.[3] The formation of single crystals suitable for X-ray diffraction is highly dependent on the solvent and the rate of evaporation.
- **Isolation:** The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Single-Crystal X-ray Diffraction

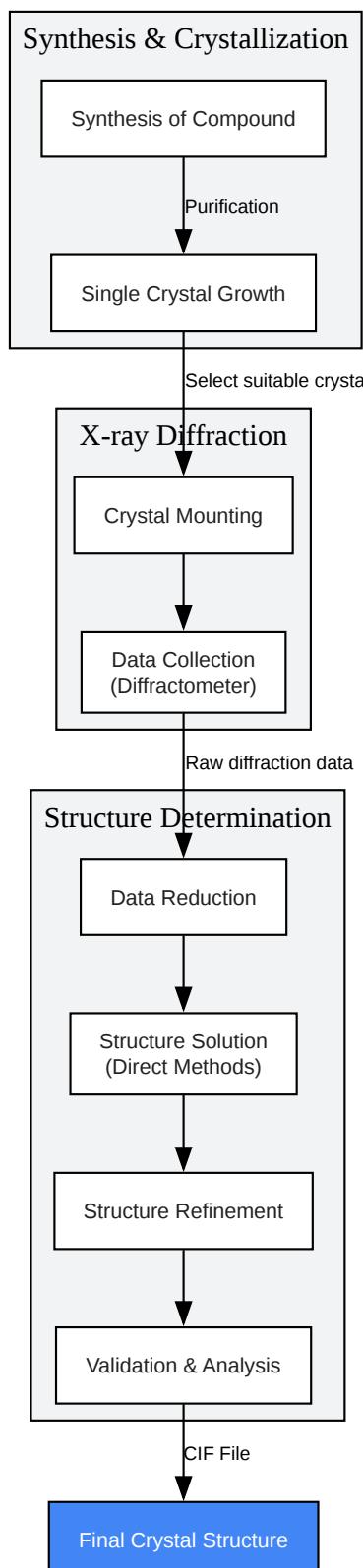
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

- **Crystal Mounting:** A suitable single crystal of appropriate size and quality is selected and mounted on a goniometer head.

- Data Collection: The crystal is maintained at a constant temperature (e.g., 293 K or 298 K) and irradiated with a monochromatic X-ray beam (commonly Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).^{[2][3]} A series of diffraction patterns are collected as the crystal is rotated. Data collection is typically performed using a CCD area detector.^{[2][3]}
- Data Reduction: The collected diffraction data are processed to correct for various factors, including absorption effects. The intensities of the reflections are integrated, and the data is reduced to a set of structure factors.
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for the determination of the crystal structure of a novel compound, from synthesis to final structural analysis.

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